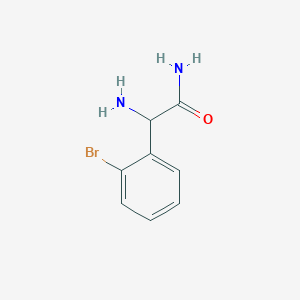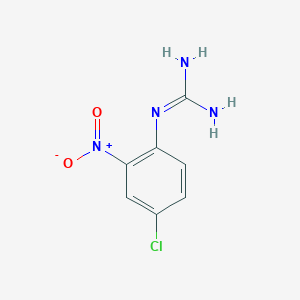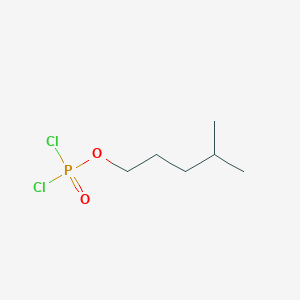
Phosphorodichloridic acid, isohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodichloridic acid, isohexyl ester is an organophosphorus compound with the molecular formula C6H13Cl2O2P It is a derivative of phosphorodichloridic acid where the hydrogen atoms are replaced by an isohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodichloridic acid, isohexyl ester can be synthesized through the esterification of phosphorodichloridic acid with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of macroporous polymeric acid catalysts can enable direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodichloridic acid, isohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphorodichloridic acid and isohexanol.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.
Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to yield phosphorous acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Substitution: Nucleophilic substitution reactions often require the use of a base such as triethylamine to neutralize the by-products.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Hydrolysis: Phosphorodichloridic acid and isohexanol.
Substitution: Phosphoramidates or phosphates, depending on the nucleophile used.
Oxidation and Reduction: Phosphoric acid derivatives or phosphorous acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorodichloridic acid, isohexyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine:
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphorodichloridic acid, isohexyl ester involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, releasing isohexanol and phosphorodichloridic acid, which can further participate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Phosphorodichloridic acid, isohexyl ester can be compared with other similar compounds such as:
Phosphorodichloridic acid, phenyl ester: Similar in structure but with a phenyl group instead of an isohexyl group. It has different reactivity and applications.
Phosphorodichloridic acid, methyl ester: Contains a methyl group, making it less bulky and more reactive in certain reactions.
Phosphorodichloridic acid, ethyl ester: Contains an ethyl group, offering a balance between reactivity and steric hindrance.
This compound is unique due to its isohexyl group, which provides specific steric and electronic properties that influence its reactivity and applications.
Eigenschaften
Molekularformel |
C6H13Cl2O2P |
|---|---|
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxy-4-methylpentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CSCZDZSUYHYADW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


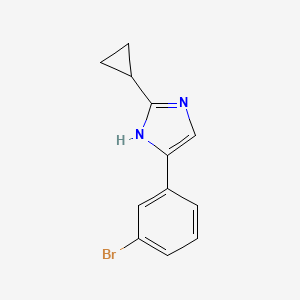
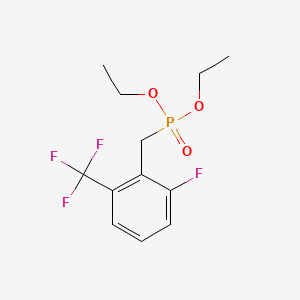
![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
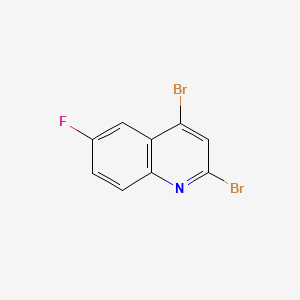
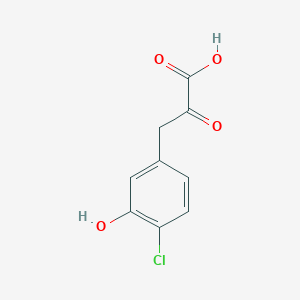

![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
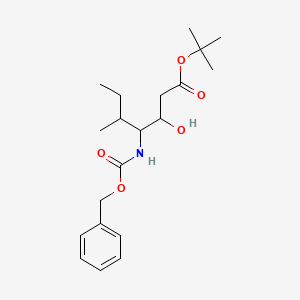
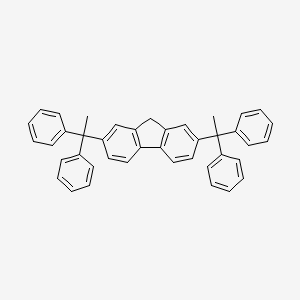

![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
